1,2,4,5-Tetrazine-3,6-diamine

Description

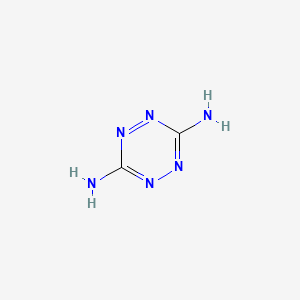

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetrazine-3,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N6/c3-1-5-7-2(4)8-6-1/h(H2,3,5,6)(H2,4,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYXTMYVRNWHNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(N=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80300631 | |

| Record name | 1,2,4,5-Tetrazine-3,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19617-90-4 | |

| Record name | NSC137937 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4,5-Tetrazine-3,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,2,4,5-Tetrazine-3,6-diamine synthesis and properties

An In-depth Technical Guide to 1,2,4,5-Tetrazine-3,6-diamine: Synthesis, Properties, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (DATZ), a nitrogen-rich heterocyclic compound of significant interest in both energetic materials science and medicinal chemistry. We will delve into the core synthetic methodologies, offering detailed protocols and mechanistic insights. Furthermore, this guide will explore the key physicochemical properties of DATZ and its derivatives, supported by quantitative data. Finally, we will discuss its current and potential applications, with a particular focus on its role as a foundational building block in the development of advanced materials and therapeutics. This document is intended for researchers, chemists, and professionals in drug development seeking a thorough understanding of this versatile molecule.

Introduction: The Significance of the 1,2,4,5-Tetrazine Core

The 1,2,4,5-tetrazine ring system, a six-membered aromatic ring containing four nitrogen atoms, is a cornerstone of modern chemical research.[1] Initially investigated for their high-energy characteristics, these nitrogen-rich heterocycles have gained substantial attention for their unique chemical reactivity.[1] Their electron-deficient nature makes them highly reactive in inverse-electron-demand Diels-Alder (IEDDA) reactions, a type of "click chemistry" that is exceptionally fast and specific, even under biological conditions.[1][2] This has propelled the use of tetrazines in bioorthogonal chemistry for labeling and tracking biomolecules.[1]

Within this important class of compounds, this compound (DATZ) stands out due to its symmetrical structure and the presence of two amino groups. These functional groups not only influence the electronic properties of the tetrazine ring but also provide reactive handles for further chemical modifications, making DATZ a versatile precursor for a wide range of derivatives.[3][4] Its applications span from being a key component in energetic materials to a scaffold in the design of novel pharmaceuticals.[5][6]

Synthesis of this compound (DATZ)

The synthesis of DATZ has been approached through several routes, with varying yields and complexities. The selection of a particular synthetic pathway often depends on the desired scale, purity requirements, and available starting materials.

Coburn and Ott's Improved Synthesis from 1,3-Diaminoguanidine Monohydrochloride

One of the most cited and improved methods for synthesizing DATZ was developed by Coburn and Ott.[7] This two-step process offers significantly better yields compared to earlier methods.[7]

Step 1: Synthesis of 3,6-Diamino-1,2-dihydro-1,2,4,5-tetrazine Monohydrochloride

The first step involves the reaction of 1,3-diaminoguanidine monohydrochloride with 2,4-pentanedione.[7] The reaction proceeds by condensation to form a hydrazone derivative which then cyclizes.[7] Two molecules of this cyclized intermediate react to form the dihydrotetrazine precursor.[7]

Step 2: Oxidation to this compound

The dihydrotetrazine intermediate is then oxidized to the final product, DATZ. Sodium perborate is an effective oxidizing agent for this transformation, affording the product in quantitative yield.[7] The solution turns a characteristic dark red as the DATZ crystals are formed.[7]

Caption: Synthetic pathway for DATZ via the Coburn and Ott method.

Synthesis via 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BT)

Another important synthetic route involves the use of 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BT) as an intermediate. This method is particularly useful for large-scale synthesis.

Step 1: Formation of 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetrazine

This step involves the reaction of triaminoguanidine monohydrochloride with 2,4-pentanedione in an aqueous solution to form a precipitate of 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetrazine.[5]

Step 2: Oxidation to BT

The dihydro intermediate is then oxidized to BT using nitric oxide (NO) or nitrogen dioxide (NO2).[5]

Step 3: Ammonolysis to DATZ

Finally, BT is converted to DATZ through ammonolysis, where it is treated with ammonia.[5][8] This step proceeds by nucleophilic substitution of the dimethylpyrazole groups with amino groups.

Caption: Synthesis of DATZ through the BT intermediate.

Physicochemical Properties of this compound

The properties of DATZ are a direct consequence of its molecular structure, particularly the nitrogen-rich aromatic ring and the electron-donating amino groups.

| Property | Value | Source |

| Molecular Formula | C₂H₄N₆ | [9] |

| Molecular Weight | 112.09 g/mol | [9] |

| Appearance | Dark red crystals | [7] |

| Thermal Stability | High, with decomposition onset at elevated temperatures. Derivatives can have decomposition temperatures exceeding 300°C. | [4][10][11] |

| Solubility | Sparingly soluble in common organic solvents. | |

| Spectroscopic Data | Characterized by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. | [7][8][9] |

Energetic Properties

DATZ and its derivatives are classified as energetic materials due to their high nitrogen content and positive heat of formation.[3][10] The decomposition of these compounds releases a large amount of nitrogen gas, making them suitable for applications in propellants and explosives.[10] Derivatives of DATZ have been synthesized to enhance its energetic properties and reduce sensitivity to impact, friction, and electrostatic discharge.[10][11] For instance, N⁵,N⁵′-(1,2,4,5-tetrazine-3,6-diyl)-bis(1H-1,2,4-triazole-3,5-diamine) exhibits high thermal stability (decomposition onset at 357 °C) and insensitivity to mechanical stimuli.[10]

Thermal Behavior

The thermal stability of tetrazine derivatives is often dictated by the stability of the substituents rather than the tetrazine ring itself.[12] DATZ itself is a thermally robust molecule. Its derivatives, particularly those with other heterocyclic moieties, can exhibit exceptional thermal stability.[13] For example, the 3,6-bis-(3,5-diamino-1,2,4-triazol-1-yl)-substituted derivative is stable up to 370 °C.[13]

Applications of this compound

The unique properties of DATZ make it a valuable compound in several scientific and industrial fields.

Precursor for High-Energy Materials

DATZ serves as a crucial precursor for the synthesis of more advanced energetic materials.[5] A notable example is its oxidation to 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide (DATZO₂), a high-nitrogen energetic compound.[8][14][15] The introduction of N-oxide groups enhances the oxygen balance and energetic performance of the molecule.

Role in Bioorthogonal Chemistry and Drug Development

The broader class of 1,2,4,5-tetrazines has revolutionized the field of chemical biology through their use in bioorthogonal chemistry.[1] While DATZ itself is less commonly used directly in these applications due to the reactivity of the amino groups, its core structure is fundamental. The principles of tetrazine chemistry are being applied in targeted drug delivery and prodrug activation.[1][6][16] A drug can be linked to a tetrazine moiety, rendering it inactive. The IEDDA reaction can then be triggered at a specific site to release the active drug, minimizing systemic toxicity.[1]

Caption: Workflow for pre-targeted drug delivery using tetrazine ligation.

Experimental Protocols

Synthesis of 3,6-Diamino-1,2,4,5-tetrazine (DATZ) following Coburn and Ott[7]

Materials:

-

1,3-Diaminoguanidine monohydrochloride

-

2,4-Pentanedione

-

2-Propanol

-

Sodium perborate tetrahydrate

-

Water

Protocol for 3,6-Diamino-1,2-dihydro-1,2,4,5-tetrazine Monohydrochloride:

-

Prepare a slurry of finely divided 1,3-diaminoguanidine monohydrochloride in 2-propanol.

-

Add 2,4-pentanedione with efficient mechanical stirring.

-

Allow the mixture to stir at ambient temperature for 20 hours.

-

Heat the resulting mixture under reflux for 8 hours.

-

Collect the solid product by filtration and wash with 2-propanol.

Protocol for 3,6-Diamino-1,2,4,5-tetrazine (DATZ):

-

Dissolve the 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride in water.

-

To the stirred solution, add sodium perborate tetrahydrate.

-

As the sodium perborate dissolves, the solution will turn dark red, and dark red crystals of DATZ will separate.

-

Allow the mixture to stir at ambient temperature for 2 hours.

-

Cool the mixture to 0°C.

-

Collect the crystals by filtration, wash with cold water, and air dry.

Conclusion

This compound is a molecule of considerable scientific importance, bridging the fields of energetic materials and medicinal chemistry. Its synthesis, while requiring careful control of reaction conditions, is achievable through well-established methods that have been optimized for high yields. The unique combination of a nitrogen-rich heterocyclic core and reactive amino functional groups endows DATZ with a desirable profile of thermal stability and energetic properties. As a precursor to advanced materials and as a scaffold embodying the principles of bioorthogonal chemistry, DATZ and its derivatives are poised to continue enabling significant scientific advancements.

References

-

Coburn, M. D., & Ott, D. G. (1990). An improved synthesis of 3,6-diamino-1,2,4,5-tetrazine. Journal of Heterocyclic Chemistry, 27(7), 1941-1942. [Link]

-

Gozin, Y., & Zitoun, D. (2018). Energetic isomers of 1,2,4,5-tetrazine-bis-1,2,4-triazoles with low toxicity. RSC Advances, 8(54), 30973-30979. [Link]

- Coburn, M. D., & Ott, D. G. (1994). U.S. Patent No. 5,281,706. Washington, DC: U.S.

-

Shalom, A., et al. (2020). Derivatives of 3,6-Bis(3-aminofurazan-4-ylamino)-1,2,4,5-tetrazine: Excellent Energetic Properties with Lower Sensitivities. ACS Applied Materials & Interfaces, 12(28), 31522-31531. [Link]

-

Gozin, Y., et al. (2015). The nitration pattern of energetic 3,6-diamino-1,2,4,5-tetrazine derivatives containing azole functional groups. Dalton Transactions, 44(31), 13957-13965. [Link]

-

Gozin, Y., et al. (2015). The nitration pattern of energetic 3,6-diamino-1,2,4,5-tetrazine derivatives containing azole functional groups. PubMed. [Link]

-

Gozin, Y., et al. (2015). The nitration pattern of energetic 3,6-diamino-1,2,4,5-tetrazine derivatives containing azole functional groups. Semantic Scholar. [Link]

-

MDPI. (2022). Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). MDPI. [Link]

-

Holčapek, M., et al. (2001). Synthesis and Characterization of Dialkyl Esters of 1,2,4,5-Tetrazine-3,6-dicarboxylic Acid. Collection of Czechoslovak Chemical Communications, 66(2), 255-265. [Link]

-

Organic Syntheses Procedure. (n.d.). 1,2,4,5-Tetrazine-3,6-dicarboxylic acid, dimethyl ester. Organic Syntheses. [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide. ResearchGate. [Link]

-

PubChem. (n.d.). This compound. PubChem. [Link]

-

Wu, Z. C., et al. (2019). 1,2,3,5-Tetrazines: A General Synthesis, Cycloaddition Scope, and Fundamental Reactivity Patterns. Journal of the American Chemical Society, 141(43), 17068-17074. [Link]

-

Neumann, K., Gambardella, A., & Bradley, M. (2019). The Emerging Role of Tetrazines in Drug-Activation Chemistries. ChemBioChem, 20(7), 872-876. [Link]

-

ResearchGate. (n.d.). High-Nitrogen Energetic Materials of 1,2,4,5-Tetrazine Family: Thermal and Combustion Behaviors. ResearchGate. [Link]

-

Wu, Z. C., et al. (2022). Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. Journal of the American Chemical Society, 144(24), 10753-10760. [Link]

-

Klapötke, T. M., et al. (2010). Thermally Stable 3,6-Disubstituted 1,2,4,5-Tetrazines. Zeitschrift für anorganische und allgemeine Chemie, 636(7), 1313-1320. [Link]

-

RLogin Consulting. (2020). Review of tetrazine synthesis. RLogin Consulting. [Link]

-

Stanford SearchWorks. (n.d.). Synthesis of 3,6-diamino-1,2,4,5-tetrazine [electronic resource]. Stanford SearchWorks. [Link]

-

PubChem. (n.d.). This compound, 1,4-dioxide. PubChem. [Link]

-

NIH. (n.d.). Divergent Synthesis of Monosubstituted and Unsymmetrical 3,6-Disubstituted Tetrazines from Carboxylic Ester Precursors. NIH. [Link]

-

ResearchGate. (n.d.). Synthesis improvement of 3,6-diguanidino-1,2,4,5-tetrazine and its salts. ResearchGate. [Link]

-

ResearchGate. (n.d.). Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. ResearchGate. [Link]

-

Zhang, J., et al. (2011). Synthesis, Scale-up and Properties of 3,6-Diamino-1,2,4,5-tetrazine-1,4-dioxide. Propellants, Explosives, Pyrotechnics, 36(6), 511-516. [Link]

-

NIH. (2020). Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs. PMC. [Link]

-

Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. (n.d.). chemrxiv.org. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound - Taskcm [taskcm.com]

- 3. Derivatives of 3,6-Bis(3-aminofurazan-4-ylamino)-1,2,4,5-tetrazine: Excellent Energetic Properties with Lower Sensitivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The nitration pattern of energetic 3,6-diamino-1,2,4,5-tetrazine derivatives containing azole functional groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US5281706A - Synthesis of 3,6-diamino-1,2,4,5-tetrazine - Google Patents [patents.google.com]

- 6. The Emerging Role of Tetrazines in Drug-Activation Chemistries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sciencemadness.org [sciencemadness.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C2H4N6 | CID 283379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Energetic isomers of 1,2,4,5-tetrazine-bis-1,2,4-triazoles with low toxicity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. znaturforsch.com [znaturforsch.com]

- 14. This compound, 1,4-dioxide | C2H4N6O2 | CID 135443984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Synthesis, Scale-up and Properties of 3,6-Diamino-1,2,4,5-tetrazine-1,4-dioxide [energetic-materials.org.cn]

- 16. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic properties of 1,2,4,5-Tetrazine-3,6-diamine

An In-Depth Technical Guide to the Spectroscopic Properties of 1,2,4,5-Tetrazine-3,6-diamine (DATZ)

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive exploration of the spectroscopic characteristics of this compound (DATZ). Designed for researchers, medicinal chemists, and professionals in drug development, this guide moves beyond a simple recitation of data. It delves into the causal relationships between molecular structure and spectroscopic output, offers field-proven experimental protocols, and contextualizes these properties within the compound's primary applications, notably as a foundational scaffold in bioorthogonal chemistry.

Introduction: The Significance of the DATZ Core

This compound, commonly referred to as DATZ, is a nitrogen-rich heterocyclic compound. Its structure is defined by a six-membered aromatic ring containing four nitrogen atoms and two amino substituents. This unique electronic configuration imparts a distinct set of physicochemical properties, most notably a characteristic deep red color and latent fluorescence.[1] While DATZ itself sees use as a precursor to energetic materials,[2][3] its true value in the life sciences lies in its role as the parent scaffold for a class of molecules pivotal to bioorthogonal chemistry.

The substituents on the tetrazine ring are known to significantly impact the rate of cycloaddition reactions.[4] The amino groups in DATZ are electron-donating, which enhances molecular stability but can reduce reactivity in the critical inverse-electron-demand Diels-Alder (iEDDA) reactions that define its utility.[5][6] Consequently, DATZ is often the starting point for synthesizing more reactive, asymmetrically substituted tetrazines. Understanding the fundamental spectroscopic signature of the DATZ core is therefore essential for the rational design, synthesis, and application of these advanced chemical biology tools.

Synthesis and Structural Confirmation Workflow

The reliable synthesis of DATZ is a prerequisite for any spectroscopic analysis. A common and improved laboratory-scale synthesis proceeds from 1,3-diaminoguanidine monohydrochloride and 2,4-pentanedione, which form a dihydrotetrazine intermediate. This intermediate is then oxidized to yield DATZ.[1] The subsequent characterization is a multi-modal process to unambiguously confirm the structure and purity of the final product.

Caption: A typical workflow from synthesis to spectroscopic confirmation of DATZ.[1]

Electronic Spectroscopy: UV-Visible Absorption

The most striking feature of DATZ is its intense color, a direct consequence of its electronic structure. This property is quantitatively assessed using UV-Visible (UV-Vis) spectroscopy.

Mechanistic Underpinning

The 1,2,4,5-tetrazine ring contains nitrogen atoms with lone pairs of electrons (n orbitals) in addition to the aromatic π system. The characteristic color arises from a weak, symmetry-forbidden electronic transition of an electron from a non-bonding orbital to an antibonding π* orbital (an n→π* transition).[2] This transition requires relatively low energy, placing the absorption maximum (λmax) squarely in the visible region of the electromagnetic spectrum.[7] A second, more intense absorption is typically found in the UV region, corresponding to a higher-energy π→π* transition.

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Sample Preparation: Prepare a stock solution of DATZ in a UV-transparent solvent (e.g., acetonitrile, methanol, or water) at a concentration of ~1 mM. The high molar absorptivity of the π→π* transition requires dilute solutions for analysis.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference blank to zero the instrument.

-

Data Acquisition: Scan the sample from the UV to the visible range (e.g., 200–800 nm). Dilute the sample as necessary to ensure the maximum absorbance is within the linear range of the detector (typically < 1.5 AU).

-

Analysis: Identify the wavelength of maximum absorbance (λmax) for both the n→π* and π→π* transitions. Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), which requires precise knowledge of the sample concentration (c) and cuvette path length (l).

Expected Spectroscopic Data

The UV-Vis spectrum of a tetrazine derivative typically shows two main absorption bands. For 3,6-di-substituted tetrazines, the low-energy n→π* transition is observed in the 500-550 nm range, responsible for their red/pink color.[8] The high-energy π→π* transition is usually located in the 290–330 nm range.[8]

| Spectroscopic Parameter | Typical Value Range for Diamino-Tetrazine Scaffolds | Causality |

| λmax (n→π) | 500 - 550 nm | Low-energy transition of non-bonding electrons to the π system.[2][8] |

| ε (n→π) | 300 - 800 M⁻¹cm⁻¹ | Transition is electronically forbidden, resulting in low intensity. |

| λmax (π→π) | 290 - 330 nm | Higher-energy transition of electrons within the aromatic π system.[8] |

| ε (π→π)* | 5,000 - 15,000 M⁻¹cm⁻¹ | Transition is electronically allowed, resulting in high intensity. |

Fluorescence Spectroscopy

While the DATZ core absorbs light, its utility in modern drug development is intrinsically linked to its fluorescence properties, particularly how they change upon reaction.

Mechanism: Fluorescence and Bioorthogonal Quenching

Many 3,6-disubstituted tetrazines are fluorescent, emitting light after excitation into their absorption bands.[9] This property is highly sensitive to the substituents. The key application of tetrazine fluorescence is its use as a fluorogenic probe in iEDDA reactions. The tetrazine moiety itself can act as a quencher for a tethered fluorophore or, in some cases, be intrinsically fluorescent.[10] Upon cycloaddition with a strained dienophile (e.g., a trans-cyclooctene or TCO), the tetrazine's aromaticity is destroyed as it is converted to a dihydropyrazine.[10] This disrupts the electronic system responsible for the visible absorption and fluorescence, leading to a "turn-off" or "darkening" of the signal. This provides a powerful, high-contrast mechanism for tracking biomolecular ligation events in real-time.

Caption: The "turn-off" mechanism of a fluorescent tetrazine probe upon iEDDA reaction.[10]

Experimental Protocol: Characterizing Fluorogenic Response

-

Quantum Yield Measurement: Dissolve the DATZ derivative in a suitable solvent. Use a well-characterized fluorescence standard with a similar emission range (e.g., Rhodamine 6G). Measure the absorbance of both the sample and standard at the excitation wavelength, ensuring values are below 0.1 to avoid inner filter effects. Record the integrated fluorescence intensity of both solutions. The quantum yield can then be calculated by comparison.

-

iEDDA Reaction Monitoring: In a fluorometer cuvette, mix the fluorescent tetrazine with a stoichiometric excess of a strained alkene (e.g., TCO-lysine).

-

Time-Course Measurement: Record the fluorescence intensity over time at the peak emission wavelength. A rapid decay in fluorescence confirms the fluorogenic "turn-off" response upon successful cycloaddition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of DATZ in solution, confirming the connectivity of its atoms.

Mechanistic Underpinning

NMR exploits the magnetic properties of atomic nuclei (like ¹H, ¹³C, and ¹⁵N). The precise resonance frequency of a nucleus is highly sensitive to its local electronic environment, an effect known as the chemical shift (δ). The symmetrical nature of DATZ (C₂h symmetry) simplifies its NMR spectra significantly, as chemically equivalent nuclei will produce a single signal.

Expected Spectroscopic Data

Due to its symmetry, all four protons of the two amino groups are chemically equivalent, as are the two carbon atoms of the tetrazine ring.

| Nucleus | Expected Chemical Shift (δ) | Multiplicity | Rationale and Interpretation |

| ¹H NMR | ~6.0 ppm (variable) | Broad singlet | The single peak confirms the chemical equivalence of the amino protons. The broadness is due to quadrupole broadening from the adjacent ¹⁴N nuclei and chemical exchange with trace water in the solvent (e.g., DMSO-d₆).[11] |

| ¹³C NMR | ~163 - 170 ppm | Singlet | A single signal is expected for the two equivalent carbon atoms in the tetrazine ring. The downfield shift is characteristic of carbons in an electron-deficient, nitrogen-rich aromatic ring.[12] |

| ¹⁵N NMR | Variable | Multiple signals | While less common, ¹⁵N NMR can provide direct information about the nitrogen environments. Signals for both the ring nitrogens and exocyclic amino nitrogens would be expected.[13][14] |

Experimental Protocol: NMR Spectrum Acquisition

-

Sample Preparation: Dissolve 5-10 mg of DATZ in 0.6-0.7 mL of a deuterated solvent, typically DMSO-d₆ due to the good solubility of DATZ and the exchangeable nature of the -NH₂ protons.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. The broad singlet for the amino protons should be clearly visible.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C and potential long relaxation times, a greater number of scans may be required to achieve a good signal-to-noise ratio for the single carbon peak.

Vibrational and Mass Spectrometry

Vibrational spectroscopy (IR and Raman) and mass spectrometry provide complementary data for functional group identification and molecular weight confirmation, respectively.

Vibrational Spectroscopy (IR/Raman)

-

Principle: These techniques probe the vibrational modes of molecules. IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that cause a change in dipole moment. Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that change molecular polarizability. For a centrosymmetric molecule like DATZ, the rule of mutual exclusion applies: vibrations that are Raman active are IR inactive, and vice versa.

-

Key Observables:

-

N-H Stretching: Strong, sharp bands in the IR spectrum around 3300-3450 cm⁻¹ are characteristic of the primary amine (-NH₂) groups.

-

N-H Bending (Scissoring): A medium-to-strong band around 1620-1650 cm⁻¹ corresponds to the scissoring vibration of the -NH₂ groups.

-

Tetrazine Ring Vibrations: A series of characteristic bands in both Raman and IR spectra between 1300-1600 cm⁻¹ and below 1000 cm⁻¹ are associated with C-N stretching and ring breathing/deformation modes.[15][16]

-

Mass Spectrometry (MS)

-

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the most accurate determination of the molecular weight of a compound.

-

Expected Data: Using a soft ionization technique like Electrospray Ionization (ESI), the primary signal will be the protonated molecule [M+H]⁺.

-

High-Resolution MS (HRMS): This technique provides a highly accurate mass measurement (to within 0.001 Da), which can be used to confirm the elemental composition of DATZ.

| Technique | Parameter | Expected Value | Confirmation Provided |

| Mass Spec. | Molecular Formula | C₂H₄N₆ | --- |

| Exact Mass | 112.0497 Da | Confirmed by HRMS.[17] | |

| [M+H]⁺ (ESI-MS) | m/z 113.0575 | Confirms molecular weight. | |

| Infrared | N-H Stretch | ~3300-3450 cm⁻¹ | Confirms presence of -NH₂ groups. |

| N-H Bend | ~1620-1650 cm⁻¹ | Confirms presence of -NH₂ groups. |

Conclusion: An Integrated Spectroscopic Profile

The spectroscopic properties of this compound are a direct reflection of its unique, symmetrical, and electron-rich structure. No single technique is sufficient for full characterization. Rather, a holistic approach—combining NMR for structural mapping, mass spectrometry for molecular weight verification, UV-Vis for electronic insights, and vibrational spectroscopy for functional group confirmation—is essential. For drug development professionals, understanding this foundational spectroscopic data is the critical first step in leveraging the DATZ scaffold to create sophisticated, fluorogenic probes for advanced biological imaging and targeted therapeutic delivery.

References

-

ResearchGate. (n.d.). Synthesis and characterization of 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide. Available at: [Link]

-

Coburn, M. D. (1991). An improved synthesis of 3,6-diamino-1,2,4,5-tetrazine. II: From triaminoguanidine and 2,4-pentanedione. Journal of Heterocyclic Chemistry. Available at: [Link]

-

Coburn, M. D. (1990). An improved synthesis of 3,6-diamino-1,2,4,5-tetrazine. I. Journal of Heterocyclic Chemistry. Available at: [Link]

-

UNT Digital Library. (n.d.). Improved synthesis and properties of 3,6-diamino-1,2,4,5-tetrazine and 3,6-dihydrazino-1,2,4,5-tetrazine. Available at: [Link]

-

MDPI. (2023). Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). Materials. Available at: [Link]

- Google Patents. (1994). US5281706A - Synthesis of 3,6-diamino-1,2,4,5-tetrazine.

-

PubMed. (2015). The nitration pattern of energetic 3,6-diamino-1,2,4,5-tetrazine derivatives containing azole functional groups. Dalton Transactions. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

-

Royal Society of Chemistry. (2015). The nitration pattern of energetic 3,6-diamino-1,2,4,5-tetrazine derivatives containing azole functional groups. Dalton Transactions. Available at: [Link]

-

PubMed. (2002). Infrared and Raman Spectra of 3,5-diamino-6-(o-C6H4X)-1,2,4-triazines [X = F, Cl, Br, CH3]. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

NIH. (n.d.). Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging. Bioconjugate Chemistry. Available at: [Link]

-

ResearchGate. (2015). Nitration Pattern of Energetic 3,6-Diamino-1,2,4,5-tetrazine Derivatives Containing Azole Functional Groups. Available at: [Link]

-

ProQuest. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 1) NOVEL FLUORESCENT NATURAL AND UNNATURAL AMINO ACIDS, AND 2) TETRAZINE DERIVATIVES. Available at: [Link]

-

ACS Publications. (2024). Computational Studies of Reactions of 1,2,4,5-Tetrazines with Enamines in MeOH and HFIP. Journal of the American Chemical Society. Available at: [Link]

-

ResearchGate. (n.d.). Variation of UV–vis absorption for tetrazines. Available at: [Link]

-

ResearchGate. (n.d.). UV‐Vis absorption spectra of tetrazine capped‐gold nanoparticles. Available at: [Link]

-

NIH. (2021). Fluorescent Liquid Tetrazines. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Raman, infrared and NMR spectra, vibrational assignments and quantum mechanical calculations of centrosymmetric 3,6-Dicholoro-1,2,4,5-tetrazine. Available at: [Link]

-

Royal Society of Chemistry. (2022). Amino acids with fluorescent tetrazine ethers as bioorthogonal handles for peptide modification. Chemical Science. Available at: [Link]

-

ResearchGate. (2015). 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications. Available at: [Link]

-

SpectraBase. (n.d.). 3,6-Di-2-pyridyl-1,2,4,5-tetrazine. Available at: [Link]

-

OAlib. (2011). Synthesis, Scale-up and Properties of 3,6-Diamino-1,2,4,5-tetrazine-1,4-dioxide. Available at: [Link]

-

ResearchGate. (n.d.). UV-vis absorption spectrum of 3,6-dipyridin-2-yl-1,2,4,5-tetrazine (pyTz). Available at: [Link]

-

PubMed. (2024). Computational Studies of Reactions of 1,2,4,5-Tetrazines with Enamines in MeOH and HFIP. Available at: [Link]

-

NIST WebBook. (n.d.). 1,2,4,5-Tetrazine, 3,6-diphenyl-. Available at: [Link]

-

Royal Society of Chemistry. (2018). A simple and highly selective 1,2,4,5-tetrazine-based colorimetric probe for HSO3− ion recognition in food. RSC Advances. Available at: [Link]

-

PubMed. (2024). Computational Studies of Reactions of 1,2,4,5-Tetrazines with Enamines in MeOH and HFIP. Available at: [Link]

-

PubChem. (n.d.). This compound, 1,4-dioxide. Available at: [Link]

-

ResearchGate. (2011). Excited state dynamics of 3,6-diaryl-1,2,4,5-tetrazines. Experimental and theoretical studies. Available at: [Link]

-

Michigan State University Chemistry. (n.d.). UV-Visible Spectroscopy. Available at: [Link]

-

Royal Society of Chemistry. (2020). Very thermostable energetic materials based on a fused-triazole: 3,6-diamino-1H-[5][18][19]triazolo[4,3-b][5][18][19]triazole and its salts. Journal of Materials Chemistry A. Available at: [Link]

-

Royal Society of Chemistry. (1987). Electronic structure of 1,4-dihydro-1,2,4,5-tetrazines and of related 1,4-dihydroaromatic compounds. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

ACS Publications. (2012). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry. Available at: [Link]

Sources

- 1. sciencemadness.org [sciencemadness.org]

- 2. mdpi.com [mdpi.com]

- 3. US5281706A - Synthesis of 3,6-diamino-1,2,4,5-tetrazine - Google Patents [patents.google.com]

- 4. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 8. researchgate.net [researchgate.net]

- 9. Fluorescent Liquid Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. par.nsf.gov [par.nsf.gov]

- 12. DSpace [repository.upenn.edu]

- 13. The nitration pattern of energetic 3,6-diamino-1,2,4,5-tetrazine derivatives containing azole functional groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The nitration pattern of energetic 3,6-diamino-1,2,4,5-tetrazine derivatives containing azole functional groups - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT01641J [pubs.rsc.org]

- 15. Infrared and Raman spectra of 3,5-diamino-6-(o-C6H4X)-1,2,4-triazines [X = F, Cl, Br, CH3] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound | C2H4N6 | CID 283379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. An improved synthesis of 3,6-diamino-1,2,4,5-tetrazine. II: From triaminoguanidine and 2,4-pentanedione (1991) | Michael D. Coburn | 140 Citations [scispace.com]

The Chemistry of 1,2,4,5-Tetrazine-3,6-diamine: A Technical Guide to Reaction Mechanisms and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4,5-tetrazine scaffold, a six-membered aromatic ring containing four nitrogen atoms, has become a pivotal component in modern chemical biology, materials science, and drug development.[1] Among its derivatives, 1,2,4,5-tetrazine-3,6-diamine (DATZ) and its analogues are of particular interest due to their unique electronic properties and versatile reactivity. This guide provides an in-depth exploration of the core reaction mechanisms of this compound, with a focus on the foundational principles that govern its synthesis and application. We will delve into the intricacies of the inverse-electron-demand Diels-Alder (IEDDA) reaction, a cornerstone of its utility in bioorthogonal chemistry, and explore other significant transformations. This document is intended to serve as a comprehensive resource for scientists seeking to harness the power of tetrazine chemistry in their research and development endeavors.

Introduction: The Rise of a Versatile Heterocycle

Initially investigated for their high nitrogen content and energetic properties, 1,2,4,5-tetrazines have evolved into indispensable tools for chemists across various disciplines.[1][2] Their electron-deficient nature makes them exceptionally reactive dienes in inverse-electron-demand Diels-Alder (IEDDA) reactions, a type of "click" chemistry that allows for rapid and specific covalent bond formation in complex biological environments without the need for cytotoxic catalysts.[1][3][4] The diamino substitution at the 3 and 6 positions of the tetrazine ring significantly influences the electronic properties and, consequently, the reactivity and stability of the molecule. This guide will elucidate the fundamental reaction mechanisms of this compound, providing both theoretical understanding and practical insights for its application.

Synthesis of this compound (DATZ)

The synthesis of DATZ has been approached through various routes, often starting from simple guanidine derivatives.[2][5] A common and effective method involves the dimerization of an aminoguanidine derivative followed by oxidation.

Synthetic Pathway from Diaminoguanidine

A widely employed synthesis involves the reaction of 1,3-diaminoguanidine monohydrochloride with a ketone, such as 2,4-pentanedione, to form a dihydrotetrazine intermediate, which is subsequently oxidized to the final tetrazine product.[6] This two-step process generally provides higher yields than earlier one-pot methods.[6]

The proposed mechanism for the formation of the dihydrotetrazine intermediate involves the initial condensation of diaminoguanidine with the ketone to form a hydrazone derivative.[6] This is followed by cyclization and displacement reactions to yield the dihydrotetrazine ring.[6]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 3,6-Diamino-1,2,4,5-tetrazine (DATZ)

The following protocol is adapted from a literature procedure for the improved synthesis of DATZ.[6]

Step 1: Synthesis of 3,6-Diamino-1,2-dihydro-1,2,4,5-tetrazine Monohydrochloride

-

To a stirred suspension of 1,3-diaminoguanidine monohydrochloride in an alcohol solvent (e.g., 2-propanol), add 2,4-pentanedione.

-

Heat the mixture at reflux for several hours. The progress of the reaction can be monitored by the precipitation of the white solid product.

-

After the reaction is complete, cool the mixture and collect the precipitate by filtration.

-

Wash the solid with a suitable solvent and dry to obtain 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride.

Step 2: Oxidation to 3,6-Diamino-1,2,4,5-tetrazine

-

Dissolve the 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride in water.

-

To the stirred solution, add sodium perborate tetrahydrate. The solution will turn dark red, and the product will precipitate as dark red crystals.

-

Continue stirring at ambient temperature for a couple of hours.

-

Cool the mixture and collect the crystalline product by filtration.

-

Wash the product with cold water and dry to yield 3,6-diamino-1,2,4,5-tetrazine.[6]

Core Reaction Mechanisms

The reactivity of 1,2,4,5-tetrazines is dominated by their electron-deficient nature, making them potent dienes in inverse-electron-demand Diels-Alder (IEDDA) reactions.[1][7]

Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition

The IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene (the tetrazine) and an electron-rich dienophile.[3][4] This reaction is the cornerstone of the utility of tetrazines in bioorthogonal chemistry due to its rapid kinetics and high specificity under physiological conditions.[1][8]

The reaction proceeds through a concerted [4+2] cycloaddition to form a highly unstable bicyclic intermediate. This intermediate rapidly undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂) to form a stable dihydropyridazine product. Subsequent oxidation leads to the final pyridazine product.[4]

Caption: The IEDDA reaction mechanism of 1,2,4,5-tetrazines.

The kinetics of the IEDDA reaction are highly dependent on the substituents on the tetrazine ring. Electron-withdrawing groups generally increase the reaction rate by lowering the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the dienophile's Highest Occupied Molecular Orbital (HOMO).[3][9] Conversely, electron-donating groups, such as the amino groups in DATZ, raise the LUMO energy, leading to a slower reaction rate compared to more electron-deficient tetrazines.[3][8] However, these electron-donating groups can increase the stability of the tetrazine molecule.[10]

| Tetrazine Substituent | Dienophile | Rate Constant (M⁻¹s⁻¹) | Reference |

| 3,6-diphenyl | BCN | 3.6 | [11] |

| 3,6-bis(pyridin-2-yl) | BCN | >200 | [11] |

| 3,6-bis(4-methoxyphenyl) | BCN | 1.4 | [11] |

| 3,6-bis(diethylamino) | TCO | Slower than electron-deficient tetrazines | [3][10] |

| 3,6-diamino | Norbornene | Poor reactivity | [8] |

Table 1: Second-order rate constants for the IEDDA reaction of various 3,6-disubstituted-1,2,4,5-tetrazines with bicyclononyne (BCN) or trans-cyclooctene (TCO).

Nucleophilic Aromatic Substitution (SNAr)

While DATZ itself is less prone to nucleophilic aromatic substitution due to the electron-donating nature of the amino groups, halogenated tetrazines, such as 3,6-dichloro-1,2,4,5-tetrazine, are excellent substrates for SNAr reactions.[12][13] This allows for the synthesis of unsymmetrically substituted tetrazines by sequential displacement of the chlorine atoms with different nucleophiles.[13] This dual reactivity is a powerful tool for creating multifunctional molecules for applications in drug delivery and targeted imaging.[13]

Oxidation

The nitrogen atoms in the tetrazine ring and the exocyclic amino groups of DATZ can be oxidized. For instance, DATZ can be oxidized with peroxyformic acid to yield the energetic compound 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide (DATZO₂).[14][15] This transformation highlights the potential of DATZ as a precursor for high-energy density materials.[14][16]

Applications in Research and Drug Development

The unique reactivity of this compound and its derivatives has led to their widespread use in various scientific fields.

Bioorthogonal Chemistry and Bioconjugation

The IEDDA reaction is a cornerstone of bioorthogonal chemistry, enabling the selective labeling of biomolecules in their native environment.[1] Tetrazine-functionalized molecules can be used to "click" onto dienophile-modified proteins, nucleic acids, or other cellular components for applications in:

-

Pre-targeted Imaging and Therapy: In this two-step approach, a dienophile-modified antibody is first administered and allowed to accumulate at a target site (e.g., a tumor). Subsequently, a tetrazine-conjugated imaging agent or therapeutic is administered, which then rapidly reacts with the antibody at the target site.[1][10]

-

Cellular Imaging: Fluorophore-conjugated tetrazines can be used to visualize and track biomolecules within living cells.[4][8]

Caption: General workflow for protein labeling using tetrazine-TCO ligation.

Materials Science

The high nitrogen content and energetic nature of DATZ and its derivatives make them attractive for the development of high-energy density materials (HEDMs), such as explosives and propellants.[2][16] Additionally, the unique photophysical properties of some tetrazine derivatives are being explored for applications in organic electronics, including light-emitting diodes and sensors.[7][17]

Conclusion

This compound is a versatile and powerful building block in modern chemistry. Its rich reaction chemistry, dominated by the inverse-electron-demand Diels-Alder cycloaddition, has opened up new avenues for research in chemical biology, drug development, and materials science. A thorough understanding of its synthesis and core reaction mechanisms is crucial for harnessing its full potential. As research in this area continues to expand, we can expect to see even more innovative applications of this remarkable heterocyclic compound.

References

-

Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs) - MDPI. [Link]

- US5281706A - Synthesis of 3,6-diamino-1,2,4,5-tetrazine - Google P

-

An improved synthesis of 3,6-diamino-1,2,4,5-tetrazine. I - Sciencemadness.org. [Link]

-

Improved synthesis and properties of 3,6-diamino-1,2,4,5-tetrazine and 3,6-dihydrazino-1,2 ... - UNT Digital Library. [Link]

-

Synthesis and characterization of 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide - ResearchGate. [Link]

-

1,2,4,5-Tetrazine derivatives as components and precursors of photo- and electroactive materials - Organic Chemistry Frontiers (RSC Publishing). [Link]

-

1,2,4,5-Tetrazine derivatives as components and precursors of photo- and electroactive materials - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00465D. [Link]

-

Nitration Pattern of Energetic 3,6-Diamino-1, 2, 4, 5-tetrazine Derivatives Containing Azole Functional Groups | Request PDF - ResearchGate. [Link]

-

Thermally Stable 3,6-Disubstituted 1,2,4,5-Tetrazines. [Link]

-

Synthesis and inverse electron demand Diels-Alder reactions of 3,6-bis(3,4-dimethoxybenzoyl)-1,2,4,5-tetrazine - PubMed. [Link]

-

Recent Advances and Applications in 1,2,4,5-Tetrazine Chemistry - ResearchGate. [Link]

-

Synthesis of monosubstituted 1,2,4,5-tetrazines – 3-amino-1,2,4,5-tetrazines. [Link]

-

Inverse Electron Demand Diels-Alder Reaction (IEDDA) - Creative Biolabs. [Link]

-

Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PubMed Central. [Link]

-

Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging - PMC - NIH. [Link]

-

3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications. [Link]

-

3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications. [Link]

-

Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - DASH (Harvard). [Link]

-

Synthesis, Scale-up and Properties of 3,6-Diamino-1,2,4,5-tetrazine-1,4-dioxide. [Link]

-

Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines - NIH. [Link]

-

Amino acids with fluorescent tetrazine ethers as bioorthogonal handles for peptide modification. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]

- 5. researchgate.net [researchgate.net]

- 6. sciencemadness.org [sciencemadness.org]

- 7. 1,2,4,5-Tetrazine derivatives as components and precursors of photo- and electroactive materials - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00465D [pubs.rsc.org]

- 8. Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. znaturforsch.com [znaturforsch.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, Scale-up and Properties of 3,6-Diamino-1,2,4,5-tetrazine-1,4-dioxide [energetic-materials.org.cn]

- 16. Improved synthesis and properties of 3,6-diamino-1,2,4,5-tetrazine and 3,6-dihydrazino-1,2,4,5-tetrazine - UNT Digital Library [digital.library.unt.edu]

- 17. 1,2,4,5-Tetrazine derivatives as components and precursors of photo- and electroactive materials - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Thermal Stability of 1,2,4,5-Tetrazine-3,6-diamine

Foreword: Understanding the Thermal Profile of a Key Energetic Precursor

1,2,4,5-Tetrazine-3,6-diamine, often referred to as DATZ, is a nitrogen-rich heterocyclic compound that serves as a critical building block in the synthesis of advanced energetic materials. Its high nitrogen content and inherent chemical energy make it a molecule of significant interest to researchers in drug development, materials science, and defense applications. However, the energetic nature of DATZ necessitates a thorough understanding of its thermal stability. This technical guide provides a comprehensive analysis of the thermal behavior of this compound, offering insights into its decomposition pathway, critical temperature points, and the experimental methodologies required for its safe and effective characterization. This document is intended for researchers, scientists, and professionals who require a deep, technical understanding of this compound's thermal properties.

Physicochemical Properties and Molecular Structure

This compound is characterized by a six-membered aromatic ring containing four nitrogen atoms, with amino groups substituted at the 3 and 6 positions. This high nitrogen content is a primary contributor to its energetic properties.

| Property | Value |

| Molecular Formula | C₂H₄N₆ |

| Molecular Weight | 112.10 g/mol |

| Appearance | Typically a crystalline solid |

| Nitrogen Content | 74.98% |

The molecular structure of this compound is depicted below:

Caption: Molecular structure of this compound (DATZ).

Thermal Decomposition Profile

The thermal stability of this compound is a critical parameter for its safe handling and application. Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to elucidate its decomposition behavior.

While a definitive, dedicated study on the thermal decomposition of pure this compound is not extensively reported in publicly available literature, data from related amino-substituted tetrazines and general knowledge of the tetrazine ring system provide significant insights. It is reported that amino-substituted s-tetrazines undergo thermal decomposition, and studies on similar energetic materials provide a framework for understanding the behavior of DATZ.[1]

Key Thermal Parameters (Estimated and from Related Compounds)

The following table summarizes the expected thermal decomposition characteristics of this compound, based on data from analogous compounds and theoretical considerations. It is crucial to note that these values should be experimentally verified for the specific batch of material being used.

| Parameter | Estimated/Reported Value | Analytical Technique |

| Decomposition Onset (T_onset) | Expected to be in the range of 200-300 °C | DSC/TGA |

| Exothermic Peak Temperature (T_peak) | A significant exotherm is expected upon decomposition. | DSC |

| Mass Loss | Significant, corresponding to the liberation of gaseous products. | TGA |

The thermal stability of tetrazine derivatives is significantly influenced by the nature of their substituents. For instance, the introduction of hydrazino groups can decrease thermal stability, with 3,6-dihydrazino-1,2,4,5-tetrazine showing an exothermic decomposition peak at 164°C.[1] Conversely, more complex, stable substituents like bis-3,5-diamino-1,2,4-triazolyl groups can dramatically increase the decomposition temperature to as high as 370°C.[2] Given that this compound possesses simple amino substituents, its thermal stability is anticipated to be moderate among tetrazine derivatives.

Mechanistic Insights into Thermal Decomposition

The thermal decomposition of s-tetrazine and its derivatives is generally understood to proceed through the cleavage of the tetrazine ring, leading to the evolution of nitrogen gas (N₂), which is a thermodynamically favorable process.[1]

Proposed Decomposition Pathway

The decomposition of this compound is likely initiated by the fragmentation of the tetrazine ring. The presence of amino groups can influence the specific bond-breaking sequence and the nature of the resulting products. A plausible decomposition pathway is visualized below:

Caption: Proposed thermal decomposition pathway for this compound.

The primary decomposition event is the breakdown of the tetrazine ring, liberating a significant amount of nitrogen gas. The remaining fragments, containing carbon, nitrogen, and hydrogen, are likely to undergo further reactions to form other small gaseous molecules such as hydrogen cyanide (HCN) and ammonia (NH₃), along with a solid, nitrogen-rich polymeric residue. The exact composition of the final products will depend on the experimental conditions, such as the heating rate and the surrounding atmosphere.

Experimental Protocol for Thermal Analysis

To ensure the accurate and safe thermal characterization of this compound, a standardized experimental protocol is essential. The following outlines a step-by-step methodology for conducting TGA and DSC analyses.

Instrumentation and Sample Preparation

-

Instrumentation: A simultaneous TGA/DSC instrument is recommended to obtain concurrent data on mass loss and heat flow.

-

Sample Pans: Aluminum or ceramic pans are suitable. For DSC, hermetically sealed pans can be used to contain any evolved gases, although this may affect the decomposition profile.

-

Atmosphere: High-purity nitrogen or argon should be used as the purge gas to provide an inert atmosphere and prevent oxidative side reactions.

-

Sample Mass: A small sample mass (typically 1-5 mg) is recommended to minimize the risk of a rapid, uncontrolled decomposition and to ensure uniform heating.

TGA/DSC Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the thermal analysis of this compound.

Caption: Experimental workflow for TGA/DSC analysis of this compound.

Step-by-Step Methodology

-

Instrument Calibration: Ensure the TGA/DSC instrument is properly calibrated for temperature and heat flow using appropriate standards (e.g., indium for temperature).

-

Sample Weighing: Accurately weigh 1-5 mg of this compound into a tared TGA/DSC pan.

-

Instrument Setup: Place the sample pan in the instrument and the reference pan (usually empty) in its designated position.

-

Atmosphere Control: Start the flow of the inert purge gas at a constant rate (e.g., 50 mL/min).

-

Thermal Program:

-

Equilibrate the sample at a starting temperature below any expected thermal events (e.g., 30 °C).

-

Heat the sample at a linear rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition range (e.g., 400 °C).

-

-

Data Acquisition: Record the sample mass, temperature, and heat flow as a function of time and temperature.

-

Data Analysis:

-

From the TGA curve, determine the onset temperature of decomposition and the percentage of mass loss.

-

From the DSC curve, identify the onset temperature and the peak temperature of any exothermic or endothermic events.

-

Safety and Handling Considerations

Given its energetic nature, this compound must be handled with appropriate safety precautions, especially when subjected to thermal stress.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling this compound.

-

Small-Scale Experiments: Thermal analysis should always be performed on a small scale (milligrams) to minimize potential hazards.

-

Ventilation: Conduct all experiments in a well-ventilated area or a fume hood to prevent the inhalation of any decomposition products.

-

Avoid Confinement: When heating, avoid tightly sealing the sample in a way that could lead to pressure buildup from evolved gases, unless the experimental setup is specifically designed for such conditions.

-

Static Discharge: Take precautions to prevent the buildup of static electricity, as energetic materials can be sensitive to ignition from electrostatic discharge.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the thermal stability of this compound, drawing upon existing knowledge of tetrazine chemistry and outlining a robust experimental approach for its characterization. While direct, detailed experimental data for this specific compound is somewhat limited in the public domain, the information presented here serves as a valuable resource for researchers and professionals.

Future work should focus on obtaining precise TGA/DSC data for this compound to definitively establish its decomposition temperature and energetic output. Furthermore, detailed analysis of the gaseous and solid decomposition products using techniques such as TGA-FTIR or TGA-MS would provide a more complete understanding of its decomposition mechanism. A thorough understanding of the thermal properties of this key precursor will undoubtedly contribute to the safer and more efficient development of next-generation energetic materials.

References

-

Decomposition Pathways of Some 3,6-Substituted s-Tetrazines. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials. (2022). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

Thermally Stable 3,6-Disubstituted 1,2,4,5-Tetrazines. (n.d.). Z. Naturforsch. Retrieved January 16, 2026, from [Link]

-

Nitration Pattern of Energetic 3,6-Diamino-1, 2, 4, 5-tetrazine Derivatives Containing Azole Functional Groups. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

Sources

An In-depth Technical Guide to the Crystallography of 1,2,4,5-Tetrazine-3,6-diamine

Abstract

This technical guide provides a comprehensive examination of the crystallographic features of 1,2,4,5-tetrazine-3,6-diamine (also known as 3,6-diamino-1,2,4,5-tetrazine or DAT), a nitrogen-rich heterocyclic compound of significant interest in the fields of energetic materials, coordination chemistry, and drug development.[1][2][3] This document delves into the synthesis, crystallization, and detailed structural analysis of DAT, with a particular focus on its crystal packing and the extensive network of intermolecular hydrogen bonds that dictate its physicochemical properties. Experimental methodologies, including single-crystal and powder X-ray diffraction, are detailed, and key crystallographic data are presented in a clear, tabular format. Furthermore, this guide explores the relationship between the molecular and crystal structure of DAT and its functional properties, offering valuable insights for researchers and professionals in related scientific disciplines.

Introduction

This compound (DAT) is a planar, aromatic molecule characterized by a six-membered ring containing four nitrogen atoms and two amino substituents.[4][5] Its high nitrogen content (68% by mass) contributes to its energetic nature, making it a precursor for the synthesis of advanced high-energy-density materials (HEDMs).[3][6] Beyond its applications in energetic materials, the unique electronic properties and hydrogen-bonding capabilities of DAT make it a versatile building block in the design of coordination polymers and as a scaffold in medicinal chemistry.[2]

The profound influence of the solid-state arrangement of molecules on the macroscopic properties of a material underscores the critical importance of crystallographic studies. In the case of DAT, its extreme insolubility and high density are direct consequences of strong intermolecular hydrogen bonding within the crystal lattice.[7] This guide aims to provide a detailed, authoritative overview of the crystallography of DAT, elucidating the structural underpinnings of its notable characteristics.

Synthesis and Crystallization

The synthesis of this compound has been approached through various routes, with a notable method involving the oxidation of 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride.[8]

Experimental Protocol: Synthesis of this compound[8]

-

Preparation of 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride:

-

A slurry of finely divided 1,3-diaminoguanidine monohydrochloride in 2-propanol is treated with 2,4-pentanedione with efficient mechanical stirring.[8]

-

The mixture is stirred at ambient temperature for 20 hours, followed by heating under reflux for 8 hours.[8]

-

The resulting solid is collected by filtration, washed with 2-propanol, and suspended in boiling 2-propanol.[8]

-

-

Oxidation to 3,6-diamino-1,2,4,5-tetrazine:

-

To a stirred solution of 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride in water, sodium perborate tetrahydrate is added.[8]

-

As the sodium perborate dissolves, the solution turns dark red, and dark red crystals of 3,6-diamino-1,2,4,5-tetrazine separate.[8]

-

The mixture is stirred at ambient temperature for 2 hours and then cooled to 0°C to complete crystallization.[8]

-

The product is collected by filtration, washed with cold water, and air-dried.[8]

-

Crystallization for X-ray Diffraction

Obtaining single crystals of DAT suitable for X-ray diffraction can be challenging due to its low solubility in common organic solvents. Slow evaporation or cooling of a dilute solution in a suitable solvent system is a common approach. The morphology and quality of the crystals are highly dependent on the crystallization conditions, such as solvent, temperature, and rate of cooling or evaporation.

Crystallographic Analysis

The crystal structure of this compound was determined by single-crystal X-ray diffraction, which confirmed the planar geometry of the molecule.[7]

Crystal System and Space Group

The crystal structure analysis of DAT reveals an orthorhombic crystal system with the space group Amam.[7]

Unit Cell Parameters

The unit cell dimensions for this compound are summarized in the table below.[7]

| Parameter | Value |

| a | 6.257(1) Å |

| b | 7.839(1) Å |

| c | 9.424(1) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 462.2(2) ų |

| Z | 4 |

| Calculated Density (Dx) | 1.611 Mg m⁻³ |

Molecular Structure and Conformation

The DAT molecule is planar and possesses C₂v symmetry.[7] One mirror plane bisects the N(1)-N(1') and N(2)-N(2') bonds, while the second is the plane of the molecule itself.[7] The bond lengths and angles within the molecule are consistent with its aromatic character.

Caption: Molecular structure of this compound.

Crystal Packing and Intermolecular Interactions

The most striking feature of the crystal structure of DAT is the extensive network of intermolecular hydrogen bonds.[7] The amino groups act as proton donors, forming strong hydrogen bonds with the nitrogen atoms of adjacent tetrazine rings.[7] This hydrogen-bonding network leads to the formation of planar molecular layers that are separated from each other by a distance of 3.129(1) Å, which is half the length of the 'a' axis of the unit cell.[7]

This layered structure, held together by strong hydrogen bonds, is responsible for the compound's high density and remarkable insolubility in many solvents.[7] The dimensionality of these hydrogen bond networks plays a crucial role in determining the physical properties of molecular crystals.[9]

Caption: Schematic of the layered crystal packing in DAT.

Physicochemical Properties and Applications

The crystallographic arrangement of this compound directly influences its key physicochemical properties.

Energetic Properties

As a nitrogen-rich compound, DAT is a precursor in the synthesis of more complex energetic materials.[1][10][11][12][13] The high density derived from its efficient crystal packing contributes positively to its potential detonation performance. The extensive hydrogen bonding network also enhances its thermal stability.

Spectroscopic Properties

The electronic transitions of 1,2,4,5-tetrazine derivatives give rise to their characteristic colors, typically in shades of red or violet.[5] These transitions are of the n→π* type.[5] The UV-visible absorption spectra of related 3,6-diaryl-1,2,4,5-tetrazines show two main absorption maxima.[14]

Role in Drug Development

The 1,2,4,5-tetrazine core is a valuable scaffold in medicinal chemistry. Its derivatives are explored for various biological activities. The ability of DAT to form strong and directional hydrogen bonds is a key feature for its interaction with biological targets.

Experimental Workflow: Crystallographic Analysis

The determination of the crystal structure of a compound like DAT follows a well-established workflow.

Sources

- 1. scribd.com [scribd.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Improved synthesis and properties of 3,6-diamino-1,2,4,5-tetrazine and 3,6-dihydrazino-1,2,4,5-tetrazine - UNT Digital Library [digital.library.unt.edu]

- 4. This compound | C2H4N6 | CID 283379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. US5281706A - Synthesis of 3,6-diamino-1,2,4,5-tetrazine - Google Patents [patents.google.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. sciencemadness.org [sciencemadness.org]

- 9. The Dimensionality of Hydrogen Bond Networks Induces Diverse Physical Properties of Peptide Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Scale-up and Properties of 3,6-Diamino-1,2,4,5-tetrazine-1,4-dioxide [energetic-materials.org.cn]

- 11. tandfonline.com [tandfonline.com]

- 12. [PDF] The nitration pattern of energetic 3,6-diamino-1,2,4,5-tetrazine derivatives containing azole functional groups. | Semantic Scholar [semanticscholar.org]

- 13. The nitration pattern of energetic 3,6-diamino-1,2,4,5-tetrazine derivatives containing azole functional groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,2,4,5-Tetrazine-3,6-diamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4,5-Tetrazine-3,6-diamine, also known as 3,6-diamino-s-tetrazine (DAT), is a nitrogen-rich heterocyclic compound that has garnered significant interest across diverse scientific fields. Its unique electronic structure and reactivity make it a valuable building block in the development of advanced materials and therapeutics. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthesis protocols, and a survey of its applications, with a particular focus on its role in bioorthogonal chemistry and as an energetic material.

Molecular Structure and Identification

The core of this compound is a six-membered aromatic ring containing four nitrogen atoms, with amino groups substituted at the 3 and 6 positions. This high nitrogen content is a defining feature of the molecule, contributing to many of its characteristic properties.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 19617-90-4[1] |

| Molecular Formula | C₂H₄N₆ |

| Molecular Weight | 112.09 g/mol [2] |

| IUPAC Name | This compound |

Physical Properties

The physical properties of this compound are crucial for its handling, storage, and application. While some data is readily available, specific values for melting point and solubility can be difficult to ascertain from the literature.

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Appearance | Solid | [3] |

| Density | 1.675 g/cm³ | [4] |

| Boiling Point | 459.2 °C at 760 mmHg | [4] |

| Flash Point | 262.3 °C | [4] |

| Melting Point | Not consistently reported; some sources state "n/a".[5] | - |

| Solubility | Data not readily available in quantitative terms. Expected to have some solubility in polar aprotic solvents like DMSO. | - |

| Thermal Stability | Decomposes at elevated temperatures. Derivatives are known for high thermal stability.[6][7] | [6][7] |

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and quality control of this compound. While detailed spectra are not always published, the expected spectral features can be inferred from the analysis of related compounds.

-

¹H NMR: A broad singlet is expected for the amine protons. In a publication by Coburn and Ott, the ¹H-NMR spectrum of the precursor, 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride, showed broad singlets at 6.75 ppm and 9.16 ppm in DMSO.[8] For the final product in DMSO, a broad singlet at 6.72 ppm has been reported.[8]

-

¹³C NMR: A single resonance is expected for the two equivalent carbon atoms of the tetrazine ring. For the dihydro precursor, a signal at 154.6 ppm in DMSO has been noted.[8] In methanesulfonic acid, the carbon of the oxidized product appears at 161.7 ppm.[8]

-

Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching of the amino groups are expected in the range of 3100-3400 cm⁻¹. C=N and N=N stretching vibrations of the tetrazine ring would also be present. An authentic sample showed IR peaks at 3340, 3295, 3140, 1620, 1476, 1090, 1058, 920, 856, 825, 577, 480, and 350 cm⁻¹ (potassium bromide).[8]

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 112.05.

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the electron-deficient nature of the tetrazine ring and the nucleophilicity of the amino substituents.

Bioorthogonal Chemistry: Inverse Electron Demand Diels-Alder (iEDDA) Reactions

1,2,4,5-tetrazines are highly reactive dienes in inverse electron demand Diels-Alder (iEDDA) reactions, a cornerstone of bioorthogonal chemistry.[4][9][10][11] This "click" reaction with strained alkenes and alkynes (dienophiles), such as trans-cyclooctene (TCO) or norbornene, proceeds with exceptionally fast kinetics under physiological conditions without the need for a catalyst.[10][12] However, it has been noted that this compound itself exhibits poor reactivity with dienophiles, likely due to the electron-donating nature of the amino groups.[10] For bioorthogonal applications, derivatives with electron-withdrawing groups are often preferred to enhance the reaction rate.[12]

Caption: The inverse electron demand Diels-Alder reaction of a tetrazine.

Energetic Properties

The high nitrogen content and positive enthalpy of formation of the tetrazine ring make its derivatives attractive as energetic materials.[13][14] this compound serves as a precursor to more complex, high-energy compounds.[15] These materials are often characterized by high thermal stability and insensitivity to mechanical stimuli like impact and friction.[6][7][13] For instance, derivatives of 3,6-diamino-1,2,4,5-tetrazine have been synthesized and shown to possess high decomposition temperatures and are being explored as explosives, propellants, and pyrotechnics.[6][13]

Synthesis of this compound

An improved and efficient synthesis of this compound was developed by Coburn and Ott.[8] The process involves the reaction of 1,3-diaminoguanidine monohydrochloride with 2,4-pentanedione to form an intermediate, which is then oxidized.

Experimental Protocol: Synthesis via Dihydrotetrazine Intermediate[9]

Step 1: Synthesis of 3,6-Diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride

-

To a slurry of finely divided 1,3-diaminoguanidine monohydrochloride (1.0 mole) in 2-propanol (1 L), add 2,4-pentanedione (1.0 mole) with efficient mechanical stirring.

-

Allow the mixture to stir at ambient temperature for 20 hours.

-

Heat the resulting mixture under reflux for 8 hours. During this time, an initially formed sticky semi-solid will dissolve, and another solid will crystallize from the solution.

-

Collect the solid by filtration and wash with 2-propanol.

-

This procedure yields 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride in 45-50% yields.[8]

Step 2: Oxidation to 3,6-Diamino-1,2,4,5-tetrazine

-

To a stirred solution of 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride (0.20 mole) in water (1 L), add sodium perborate tetrahydrate (0.21 mole).

-

As the sodium perborate dissolves, the solution will turn dark red, and dark red crystals will separate.

-

Allow the mixture to stir at ambient temperature for 2 hours, then cool to 0 °C.

-

Collect the product by filtration, wash with ice water, and dry to yield pure 3,6-diamino-1,2,4,5-tetrazine in quantitative yield.[8]

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Research

The unique properties of the 1,2,4,5-tetrazine core have led to its exploration in various aspects of drug development and biomedical research.

Pre-targeted Cancer Therapy and Imaging

A significant application of tetrazine chemistry is in pre-targeted imaging and therapy.[10] In this approach, a biomolecule, such as an antibody functionalized with a dienophile (e.g., TCO), is first administered and allowed to accumulate at a target site, like a tumor. Subsequently, a much smaller, rapidly clearing tetrazine-containing molecule, carrying a therapeutic or imaging agent, is administered. The tetrazine then rapidly reacts with the pre-targeted dienophile at the tumor site, concentrating the payload where it is needed and minimizing off-target effects.[10] This strategy has been investigated for in vivo cancer imaging and has the potential to enhance the efficacy of radiotherapy.

Scaffolds for Energetic Materials

As previously mentioned, the high nitrogen content and inherent energy of the tetrazine ring make it a key component in the design of novel energetic materials.[13][14][16] Research in this area focuses on synthesizing tetrazine derivatives with improved performance characteristics, such as higher detonation velocities and pressures, while maintaining low sensitivity to accidental detonation.[6][14] this compound is a valuable precursor in the synthesis of these advanced materials.[15]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, gloves, and a lab coat.[1][17][18][19]

-

Handling: Avoid contact with skin and eyes.[1][17][19] Avoid formation of dust and aerosols.[17] Use in a well-ventilated area.[1][17][18][19]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][19]

-

Fire: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing.[17]

It is crucial to consult the specific safety data sheet provided by the supplier before handling this compound.

Conclusion

This compound is a versatile and important molecule with a growing number of applications in both materials science and biomedicine. Its role as a foundational building block for high-energy materials and its utility in the rapidly advancing field of bioorthogonal chemistry underscore its significance. While further research is needed to fully characterize some of its physical properties, the available data on its synthesis, reactivity, and applications provide a strong basis for its continued exploration and use in innovative scientific endeavors.

References

-